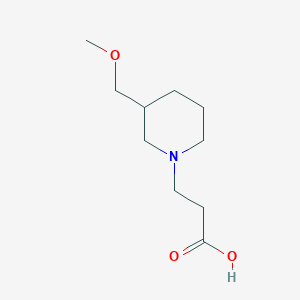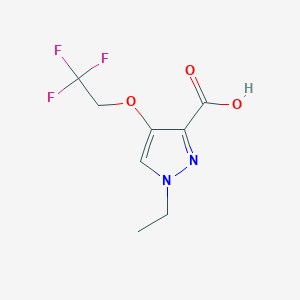
1-Ethyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an ethyl group, a trifluoroethoxy group, and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring using an ethyl halide in the presence of a base.
Addition of the trifluoroethoxy group: This can be accomplished by reacting the intermediate with a trifluoroethanol derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Ethyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Ethyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxamide: This compound has a similar structure but contains a carboxamide group instead of a carboxylic acid group.
1-Ethyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-methanol: This compound has a methanol group instead of a carboxylic acid group.
1-Ethyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-amine: This compound contains an amine group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9F3N2O3 |
|---|---|
Molekulargewicht |
238.16 g/mol |
IUPAC-Name |
1-ethyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9F3N2O3/c1-2-13-3-5(6(12-13)7(14)15)16-4-8(9,10)11/h3H,2,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
QFSVHMGFZXJTQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C(=O)O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


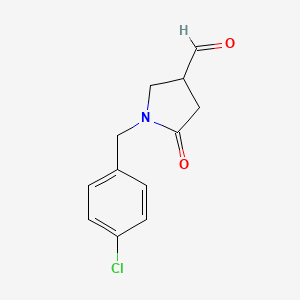
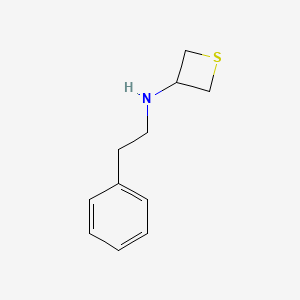

![7-(tert-Butoxycarbonyl)-2-methyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13331372.png)
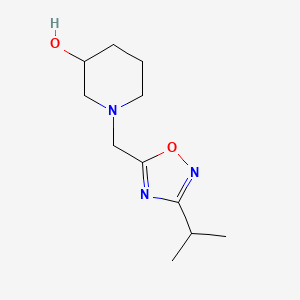
![3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13331380.png)

![4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13331387.png)
![2,3,7-Trichloropyrido[3,4-b]pyrazine](/img/structure/B13331392.png)
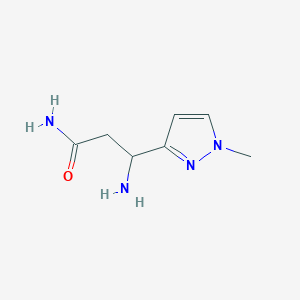
![9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13331428.png)
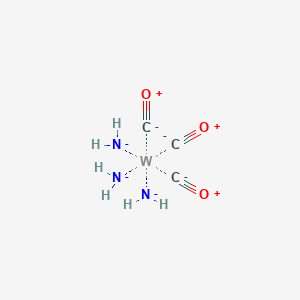
![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)
